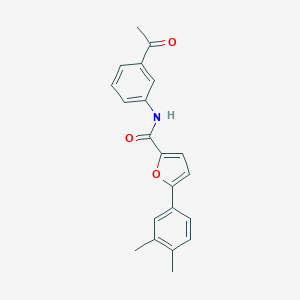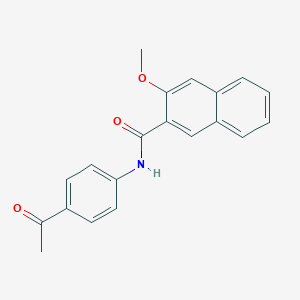
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide, also known as CMPD101, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of phenylamides and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is not fully understood. However, it has been proposed that N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory and immune responses. By inhibiting PDE4, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized on a large scale. It has also been found to exhibit potent activity against various diseases, making it an attractive candidate for further research. However, there are also some limitations to working with N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. It has been found to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is not fully understood, which may make it difficult to design experiments to investigate its activity.
未来方向
There are several future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. One area of interest is the development of drugs based on the structure of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide, which may lead to the development of more potent compounds. Moreover, the use of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide as a tool for investigating the role of PDE4 in disease may provide new insights into the pathogenesis of various diseases.
合成方法
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide can be synthesized through a multi-step reaction involving the reaction of 3-chloro-2-nitroaniline with morpholine to form 3-chloro-2-morpholin-4-ylphenylamine. This intermediate is then reacted with pentanoyl chloride to form N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is a relatively simple process that can be performed on a large scale, making it an attractive compound for further research.
科学研究应用
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide a promising candidate for the development of drugs for the treatment of various diseases.
属性
分子式 |
C15H21ClN2O2 |
|---|---|
分子量 |
296.79 g/mol |
IUPAC 名称 |
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-7-14(19)17-13-6-4-5-12(16)15(13)18-8-10-20-11-9-18/h4-6H,2-3,7-11H2,1H3,(H,17,19) |
InChI 键 |
JGDWUUFPFPDEHS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
规范 SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)